molecular formula C10H9NO3 B12260445 Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate

Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate

Cat. No.: B12260445
M. Wt: 191.18 g/mol
InChI Key: FGQYOGRRQHVLJG-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate is an organic compound that features a propargyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both the propargyl and methoxy groups in its structure allows for unique reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate can be synthesized through a multi-step process involving the alkylation of 6-methoxypyridine-3-carboxylic acid with propargyl bromide. The reaction typically requires a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents are commonly used.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers or other substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate involves its interaction with molecular targets through its propargyl and methoxy groups. The propargyl group can undergo nucleophilic addition reactions, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of propargyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

prop-2-ynyl 6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-3-6-14-10(12)8-4-5-9(13-2)11-7-8/h1,4-5,7H,6H2,2H3

InChI Key

FGQYOGRRQHVLJG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(=O)OCC#C

Origin of Product

United States

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